molecular formula C17H25NO4 B5461943 3-(hydroxymethyl)-1-[4-(4-methoxyphenyl)butanoyl]-3-piperidinol

3-(hydroxymethyl)-1-[4-(4-methoxyphenyl)butanoyl]-3-piperidinol

Cat. No.: B5461943
M. Wt: 307.4 g/mol
InChI Key: DVYNAFAEMANZEH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a piperidinol group, which is a six-membered ring with one nitrogen atom and one hydroxyl group. It also has a methoxyphenyl group attached to a butanoyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition, and condensation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidinol group would form a six-membered ring, and the methoxyphenyl and butanoyl groups would likely be attached to different carbon atoms on this ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxyl group could act as a nucleophile in substitution reactions, and the carbonyl group in the butanoyl moiety could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, it would depend on the target in the body. The compound could potentially interact with biological molecules through hydrogen bonding due to the presence of the hydroxyl group .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

1-[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-22-15-8-6-14(7-9-15)4-2-5-16(20)18-11-3-10-17(21,12-18)13-19/h6-9,19,21H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYNAFAEMANZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)N2CCCC(C2)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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